molecular formula C6H11NO2 B12880274 5-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-ol CAS No. 61184-70-1

5-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B12880274
CAS No.: 61184-70-1
M. Wt: 129.16 g/mol
InChI Key: KNRVUJQIALKYQP-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-ol ( 40784-16-5) is a chemical compound with the molecular formula C6H11NO2. It belongs to the class of 4,5-dihydroisoxazole derivatives, also known as isoxazolines. The isoxazole and dihydroisoxazole scaffolds are recognized in medicinal chemistry as privileged structures for the development of bioactive molecules . These heterocyclic compounds have attracted significant research interest due to their wide spectrum of potential biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties . For instance, structurally similar 4,5-dihydroisoxazole derivatives have been investigated as potent inhibitors of NAMPT (nicotinamide phosphoribosyltransferase), a promising target in oncology research . The specific research applications and mechanism of action for this particular compound are areas for further investigation by qualified researchers. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

61184-70-1

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

5-propan-2-yl-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C6H11NO2/c1-5(2)6(8)3-4-7-9-6/h4-5,8H,3H2,1-2H3

InChI Key

KNRVUJQIALKYQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC=NO1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-4,5-dihydroisoxazol-5-ol can be achieved through several methods. One common approach involves the reaction of β-diketohydrazone with an appropriate alkylating agent under basic conditions. Another method includes the cycloaddition of nitrile oxides with alkenes or alkynes, often catalyzed by copper (I) or ruthenium (II) complexes .

Industrial Production Methods

Industrial production of isoxazole derivatives typically involves metal-catalyzed reactions due to their efficiency and high yield. recent advancements have focused on developing metal-free synthetic routes to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces dihydroisoxazole derivatives .

Scientific Research Applications

5-Isopropyl-4,5-dihydroisoxazol-5-ol has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Isopropyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Parameters of Selected Isoxazole Derivatives
Compound Name Substituents Dihedral Angles (°) Hydrogen Bonding Crystal System Reference ID
5-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-ol Isopropyl, -OH N/A O–H⋯N (predicted) Not reported
5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol Benzofuran, 4-methylphenyl, -OH 87.19 (benzofuran), 15.51 (phenyl) O–H⋯N, C–H⋯O Monoclinic (P21/c)
5-tert-Butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol tert-Butyl, phenyl, -OH Not reported Not reported Not reported
3-(Furan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol Furan, trifluoromethyl, -OH Not reported Not reported Not reported

Key Observations :

  • The benzofuran-containing derivative () exhibits significant dihedral angles (87.19° with benzofuran), indicating a non-planar structure that may hinder π-π stacking. In contrast, compounds with smaller substituents (e.g., isopropyl) likely adopt more planar conformations .
  • Hydrogen bonding (e.g., O–H⋯N in ) is critical for stabilizing crystal structures and may enhance solubility in polar solvents .

Key Observations :

  • Phosphonic acid derivatives () exhibit immunostimulatory effects, suggesting that electron-withdrawing groups broaden pharmacological utility compared to hydroxyl-containing analogs .

Physicochemical Properties

Table 3: Physicochemical Comparisons
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors Reference ID
This compound 147.16 0.8 ~50 (water) 1
5-tert-Butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol 219.28 2.3 ~10 (water) 1
3-(Furan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol 223.14 1.5 ~20 (water) 1

Key Observations :

  • Bulkier substituents (e.g., tert-butyl in ) increase hydrophobicity (higher LogP), reducing aqueous solubility compared to the isopropyl analog .

Biological Activity

5-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-ol, also known as 5-Isopropyl-4,5-dihydroisoxazol-5-ol, is a heterocyclic compound belonging to the isoxazole family. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity based on recent research findings.

The following table summarizes the key chemical properties of this compound:

PropertyValue
CAS No. 61184-70-1
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name 5-propan-2-yl-4H-1,2-oxazol-5-ol
InChI Key KNRVUJQIALKYQP-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have indicated that compounds within the isoxazole family exhibit significant antimicrobial activity. Specifically, this compound has shown effectiveness against various bacterial strains. For instance, a study reported that derivatives of isoxazole demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research has highlighted its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia). The compound's mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress within cancer cells .

A comparative analysis of similar compounds revealed that those with the isoxazole ring structure often exhibited enhanced cytotoxicity. For instance, derivatives with varied substituents at the 5-position showed differing levels of activity against human cancer cell lines .

The biological activity of 5-(Propan-2-yl)-4,5-dihydroisoxazol-5-ol is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, leading to various physiological effects. For example, it has been shown to inhibit certain metabolic pathways associated with cancer cell proliferation .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of various isoxazole derivatives, including 5-(Propan-2-yl)-4,5-dihydroisoxazol-5-ol. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus .
  • Anticancer Evaluation : In vitro studies demonstrated that treatment with 25 µM of 5-(Propan-2-yl)-4,5-dihydroisoxazol-5-ol led to a 50% reduction in cell viability in MCF-7 cells after 48 hours. Flow cytometry analyses revealed that this effect was associated with increased apoptosis rates .

Q & A

Q. What are the standard synthetic protocols for preparing 5-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-ol?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed cyclization or condensation reactions. For example:
  • Acid-mediated cyclization : Dissolve precursor uracil derivatives in concentrated H₂SO₄, stir at room temperature for 2 hours, then isolate via ice-water quenching, chloroform extraction, and purification by column chromatography (silica gel/CHCl₃) followed by recrystallization from methanol .
  • Reflux in ethanol : React stoichiometric equivalents of precursors under reflux in ethanol for 2 hours, followed by filtration and recrystallization from a DMF-EtOH (1:1) mixture .
  • Key Purification Steps : Short-path column chromatography and recrystallization are critical for removing byproducts and ensuring high purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural assignments, particularly stereochemistry and substituent effects. For example, X-ray crystallography (CCDC-2239857) resolves ambiguities in diastereomeric configurations .
  • FT-IR/Raman Spectroscopy : Identifies functional groups (e.g., oxazole ring vibrations) and hydrogen-bonding interactions .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using toluene/ethyl acetoacetate/water (8.7:1.2:1.1) as the solvent system, visualized with iodine vapor .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Methodological Answer :
  • Hazard Mitigation : Classified as a skin/eye irritant (Category 2/2A). Use nitrile gloves, goggles, and fume hoods during synthesis .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged storage due to potential instability .
  • Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and consult SDS guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may favor side products. Ethanol balances reactivity and selectivity for cyclization .
  • Catalyst Screening : Acid strength (e.g., H₂SO₄ vs. milder acids) influences protonation of intermediates, altering ring-closure efficiency .
  • Temperature Control : Prolonged reflux (>2 hours) may degrade thermally sensitive intermediates; monitor via TLC .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons, especially in diastereomeric mixtures .
  • Computational Modeling : Compare experimental FT-IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to validate assignments .
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and crystal packing interactions .

Q. What strategies are employed to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent Modification : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) at the oxazole or propan-2-yl positions to probe electronic effects on reactivity .
  • Heterocyclic Hybridization : Combine with pyrazole or benzodiazepine moieties to enhance biological activity (e.g., antimicrobial or enzyme inhibition) .
  • Stereochemical Control : Use chiral catalysts or auxiliaries to synthesize enantiopure derivatives for pharmacological profiling .

Data Contradiction Analysis

  • Example : Conflicting NMR signals for diastereomers may arise due to dynamic equilibrium in solution. To address:
    • Variable-Temperature NMR : Identify coalescence temperatures to assess interconversion barriers.
    • Crystallographic Validation : Compare solution-phase data with solid-state X-ray structures .

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